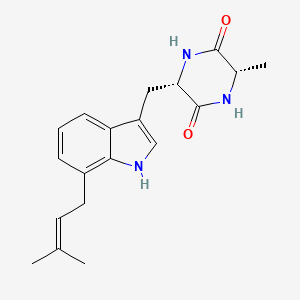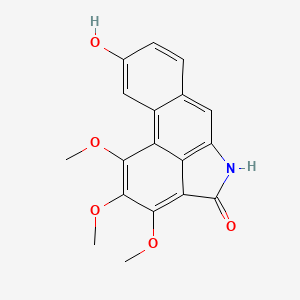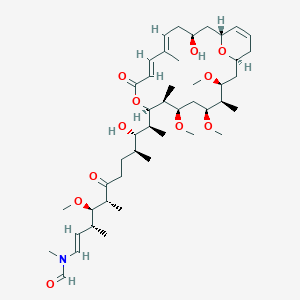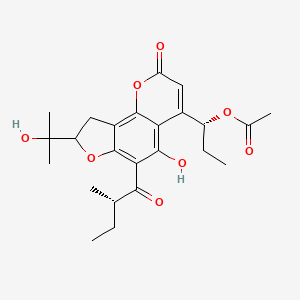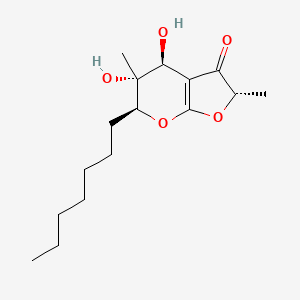![molecular formula C19H22N4S B1243772 1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)
1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-1-thiophen-2-ylmethanimine is a member of benzimidazoles.
Aplicaciones Científicas De Investigación
Understanding Heterocyclic Amines in Food and Health
Heterocyclic amines (HAs), like the one , are commonly investigated due to their presence in cooked foods and potential health implications. Wakabayashi et al. (1993) reported that many HAs, isolated from cooked foods, have been identified as mutagenic, and some have shown carcinogenicity in rodents and monkeys. The study indicated continuous human exposure to HAs, such as PhIP and MeIQx, through the normal diet, and provided quantitative data on HA levels in various cooked foods and urine samples, estimating daily exposures to these compounds (Wakabayashi et al., 1993).
Interaction with Biological Systems
Turteltaub et al. (1999) explored the dosimetry of protein and DNA adduct formation by low doses of HAs like MeIQx and PhIP in rodents, comparing adduct levels to those formed in humans. The study highlighted differences in metabolite profiles between humans and rodents for both HAs, suggesting that rodent models may not accurately represent the human response to HA exposure (Turteltaub et al., 1999).
Biomarkers of Exposure
Fang et al. (2004) developed an assay for N2-(2'-deoxyguanosin-8-yl)PhIP in urine, which could serve as a biomarker for DNA adduction and repair after exposure to PhIP, highlighting the importance of monitoring internal doses of genotoxic species in studies related to diet-related cancer (Fang et al., 2004).
Dietary Assessment and Xenobiotics
Zapico et al. (2022) conducted a descriptive cross-sectional study on the intake of xenobiotics, including HAs, from food processing among different populations. This study underscores the significance of understanding the intake of these compounds, given their potential relation to certain types of cancer (Zapico et al., 2022).
Propiedades
Fórmula molecular |
C19H22N4S |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(E)-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C19H22N4S/c1-4-10-22(11-5-1)12-13-23-18-9-3-2-8-17(18)21-19(23)20-15-16-7-6-14-24-16/h2-3,6-9,14-15H,1,4-5,10-13H2/b20-15+ |
Clave InChI |
SIHXQHBGFVHAIS-HMMYKYKNSA-N |
SMILES isomérico |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2/N=C/C4=CC=CS4 |
SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N=CC4=CC=CS4 |
SMILES canónico |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N=CC4=CC=CS4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



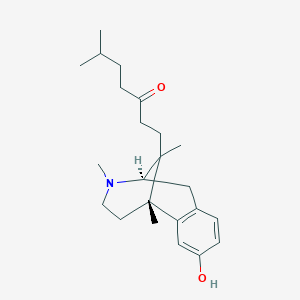
![2,6-Ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol](/img/structure/B1243693.png)
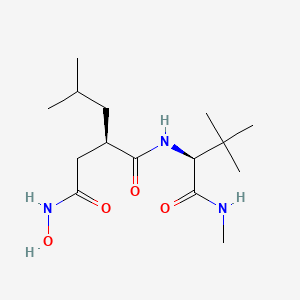


![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)


